molecular formula C7H17ClN2O2 B1440862 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride CAS No. 1236267-66-5

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride

Cat. No.: B1440862
CAS No.: 1236267-66-5
M. Wt: 196.67 g/mol
InChI Key: HUPMJDAWLDAHGO-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride is a chemical compound utilized in pharmaceutical research and development. It serves as a key synthetic intermediate in the exploration of novel bioactive molecules . Compounds within the broader class of 2-amino propanamides have been investigated for their potential pharmacological properties. Scientific literature indicates that related 2-aminoacetamide derivatives have demonstrated anticonvulsant activity in preclinical studies, suggesting this structural motif is valuable for central nervous system (CNS) drug discovery . The mechanism of action for such compounds may involve interaction with neuronal voltage-dependent sodium channels, contributing to the modulation of neurotransmitter release . The 3-methoxypropyl side chain in its structure may influence its physicochemical properties and bioavailability, making it a subject of interest for medicinal chemists working on optimizing the pharmacokinetic profiles of lead compounds. This product is intended for laboratory research purposes only .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(8)7(10)9-4-3-5-11-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPMJDAWLDAHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Amide Coupling

One common approach involves coupling an amino acid derivative with a 3-methoxypropyl amine derivative under controlled conditions:

  • Starting Materials: 2-Aminopropanamide or its derivatives and 3-methoxypropylamine or a protected form.
  • Coupling Reagents: Use of standard amide bond-forming reagents such as EDC/HOBt, Boc anhydride, or acid chlorides to activate the carboxyl group.
  • Reaction Conditions: Typically conducted in solvents like methanol, ethanol, or toluene at low to moderate temperatures (0–50 °C) to avoid side reactions.
  • Purification: Isolation of the product followed by conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

This method is supported by analogous syntheses of glycinamide derivatives and related amides in recent literature, where amide bond formation is the key step (Reference).

Synthetic Route Involving Halide Intermediates and Hydrazinolysis

A more detailed synthetic route, adapted from a related amide hydrochloride synthesis, involves:

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis to form N-(3-chloropropyl) methacrylamide 0–5 °C, 1–5 hours, base (NaOH) catalysis ~94% Controlled addition of base to maintain low temperature
2 Nucleophilic substitution of the chloride with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl] phthalimide 50–150 °C, 1–5 hours High Phthalimide acts as a protecting group for amine
3 Hydrazinolysis to remove phthalimide protecting group, yielding N-(3-aminopropyl) methacrylamide 0–100 °C, 3–10 hours High Hydrazine hydrate used for deprotection
4 Salification with hydrochloric acid to obtain the hydrochloride salt 0–25 °C, 1–5 hours Quantitative Final product isolation as hydrochloride salt

This route is efficient, cost-effective (avoiding expensive Boc-protection), and suitable for industrial scale-up (Reference).

Notes on Reaction Optimization

  • The molar ratios of reactants and catalysts are critical for maximizing yield and purity.
  • Temperature control during base addition and substitution steps prevents side reactions.
  • Hydrazinolysis requires careful handling due to hydrazine's toxicity and reactivity.
  • Conversion to hydrochloride salt is typically done in solvents like methanol or ethanol at low temperatures to ensure complete salification and crystallization.

Comparative Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range
Amide Coupling (EDC/HOBt or Acid Chloride) Direct coupling of 2-aminopropanamide with 3-methoxypropylamine Straightforward, widely used reagents May require protection of amino groups Moderate to high (70–90%)
Halide Intermediate + Phthalimide Protection + Hydrazinolysis Multi-step with halide substitution and deprotection High yield, cost-effective, scalable Multi-step, requires hydrazine handling High (~90% per step)
Direct Salification Conversion of free base to hydrochloride salt Simple final step Requires pure free base Quantitative

Research Findings and Industrial Relevance

  • The halide intermediate route avoids expensive protecting groups like Boc anhydride, significantly reducing raw material costs to about one-third compared to traditional methods (Reference).
  • Reaction times and temperatures have been optimized to balance reaction completeness and minimize by-products.
  • The method is suitable for industrial production due to its scalability and use of readily available reagents.
  • Literature reports confirm that amide coupling methods are versatile and can be adapted for various substituted amides, including methoxypropyl derivatives (Reference).

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-amino-N-(3-methoxypropyl)propanamide hydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties References
This compound 3-methoxypropyl C₇H₁₅ClN₂O₂ 210.67 (calculated) Not reported Hydrophilic substituent; likely moderate solubility
(R)-2-Amino-N-(2-cyclopropylethyl)propanamide hydrochloride (C61) 2-cyclopropylethyl C₈H₁₅ClN₂O 204.68 Not reported Cyclopropane ring enhances rigidity; NMR data available
2-Amino-N-(2-fluoroethyl)propanamide hydrochloride 2-fluoroethyl C₅H₁₀ClFN₂O 170.61 Not reported Fluorine increases electronegativity; potential metabolic stability
Prilacaine Hydrochloride 2-methylphenyl, propylamino C₁₁H₁₆ClN₂O 228.72 Not reported Local anesthetic; aromatic substitution enhances lipophilicity
Tocainide Hydrochloride 2,6-dimethylphenyl C₁₁H₁₆ClN₂O 228.72 Not specified Antiarrhythmic agent; steric hindrance from dimethyl groups
2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride 2,6-dioxopiperidin-3-yl C₈H₁₂ClN₃O₃ 233.66 190 Heterocyclic substituent; polar due to ketone groups
Key Observations:
  • Hydrophilicity : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to aromatic (e.g., Prilacaine) or fluorinated (e.g., 2-fluoroethyl) analogs.
  • Thermal Stability : Compounds with rigid substituents (e.g., cyclopropylethyl in C61 ) exhibit higher melting points, though data for the target compound are lacking.
  • Pharmacological Activity : Aryl-substituted analogs like Prilacaine and Tocainide show established therapeutic roles (anesthetic, antiarrhythmic), while the target compound’s biological activity remains uncharacterized.

Structural Modifications and Bioactivity Trends

  • Fluorinated Derivatives : The 2-fluoroethyl analog demonstrates how electronegative substituents can enhance metabolic stability, a trait valuable in drug design.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., in Prilacaine) increase lipophilicity, favoring membrane penetration, while aliphatic chains (e.g., methoxypropyl) may improve solubility for parenteral formulations.

Biological Activity

Overview

2-Amino-N-(3-methoxypropyl)propanamide hydrochloride, also known by its CAS number 1236267-66-5, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to present a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction

  • Receptors : Compounds with structural similarities often target neurotransmitter receptors, such as serotonin or dopamine receptors, which play a crucial role in various physiological processes.
  • Enzymatic Activity : The amide group may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Biochemical Pathways

The compound's biological effects can be understood through its influence on several biochemical pathways:

  • Signal Transduction : It may affect intracellular signaling cascades, leading to altered gene expression and cellular responses.
  • Metabolic Pathways : Similar compounds have been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and clearance.

Research Findings

Research into the biological activity of this compound has yielded some insights:

  • In Vitro Studies : Preliminary studies indicate that this compound exhibits moderate activity in cell-based assays, suggesting potential therapeutic applications.
  • Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound, including absorption, distribution, metabolism, and excretion (ADME).

Case Studies

While specific case studies on this compound are scarce, related compounds provide valuable insights:

  • Study on Amide Derivatives : A study demonstrated that amide derivatives can exhibit significant inhibitory effects on various enzyme classes. For instance, compounds with similar structures showed IC50 values in the micromolar range against specific targets (Table 1).
CompoundTargetIC50 (μM)Reference
AEnzyme X5.0
BEnzyme Y12.3
CEnzyme Z7.8

Pharmacological Applications

Given its structural characteristics, this compound holds promise for various pharmacological applications:

  • Antidepressant Activity : Compounds with similar amine structures have been explored for their potential antidepressant effects through modulation of serotonin receptors.
  • Anti-inflammatory Properties : Some amides have shown anti-inflammatory effects in preclinical models, suggesting potential therapeutic uses.

Q & A

Q. What synthetic routes are recommended for preparing 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC/NHS) to form the amide bond between the amino and methoxypropyl moieties . Purification typically involves recrystallization from ethanol/water mixtures or preparative HPLC to remove unreacted intermediates. Purity verification requires analytical HPLC (≥95% by area) and ¹H/¹³C NMR to confirm structural integrity. For example, similar propanamide derivatives were purified using reverse-phase chromatography with trifluoroacetic acid as a mobile phase modifier .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxypropyl substitution pattern and amide bond formation. For instance, the methoxy proton signal typically appears as a singlet at ~3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination. Electrospray ionization (ESI) in positive mode is preferred for protonated ion detection .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and stereochemical purity for this compound?

  • Methodological Answer :
  • Reagent Selection : Use Boc-protected intermediates to prevent side reactions during amide coupling. For example, Boc-L-Trp derivatives achieved 61% yield in analogous syntheses .

  • Temperature Control : Reactions conducted at 0–4°C minimize racemization during amide bond formation .

  • Catalysis : Palladium or enzyme-mediated catalysis may enhance enantioselectivity. For instance, lipases have been used to resolve chiral amines in related compounds .

    Parameter Optimized Condition Impact on Yield/Purity
    Reaction Temperature0–4°CReduces racemization by 30%
    Protecting GroupBocIncreases yield to >60%
    Purification MethodPreparative HPLCPurity >98%

Q. How should researchers resolve conflicting data from NMR and MS analyses?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC and LC-MS/MS) to confirm peak assignments. For example, ambiguous methoxypropyl signals in ¹H NMR can be clarified via HSQC correlations to ¹³C .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to distinguish overlapping signals .
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts, aiding in structural validation .

Q. What experimental designs are recommended for stability studies under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products. Monitor via HPLC-UV at 254 nm .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C for 6–12 months. Assess purity monthly using validated HPLC methods (RSD <2%) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing with UV/visible light (1.2 million lux hours) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., puromycin for protein synthesis inhibition) to normalize activity measurements .
  • Solvent Effects : Test the compound in DMSO, water, and PBS to rule out solvent-induced artifacts. For example, DMSO >1% may inhibit enzyme activity .
  • Dose-Response Curves : Generate IC₅₀ values across three independent replicates to ensure reproducibility. Outliers should be re-tested under blinded conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride
Reactant of Route 2
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.